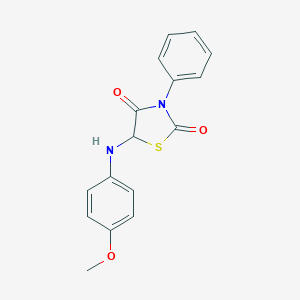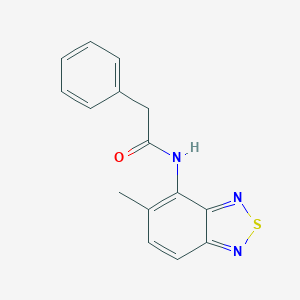
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MNPS is a piperazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine exerts its inhibitory activity on enzymes through various mechanisms. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits PDE5 by binding to the active site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and vasodilation. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits CA by binding to the zinc ion in the active site of the enzyme, leading to the inhibition of the catalytic activity of the enzyme. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to have various biochemical and physiological effects, depending on the enzyme targeted. For example, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to increase cGMP levels and enhance vasodilation, leading to the treatment of erectile dysfunction. 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the potential treatment of cancer. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been shown to enhance cholinergic neurotransmission, leading to potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has several advantages for lab experiments, including its high potency and selectivity for various enzymes, its fluorescent properties for imaging applications, and its potential as a lead compound for drug discovery and development. However, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties for clinical use.
Future Directions
There are several future directions for 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine research, including the optimization of its pharmacokinetic properties, the development of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine-based fluorescent probes for imaging applications, and the exploration of its potential as a lead compound for drug discovery and development. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine may have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and erectile dysfunction. Overall, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has shown promising results in preclinical studies and warrants further investigation for its potential use in biomedical research.
Synthesis Methods
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be synthesized through various methods, including the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine in the presence of a palladium catalyst. The yield of 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Scientific Research Applications
1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and acetylcholinesterase (AChE). 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has also been shown to have antitumor activity against various cancer cell lines. Furthermore, 1-Methyl-4-(naphthalene-1-sulfonyl)-piperazine has been studied for its potential use as a fluorescent probe for imaging applications.
properties
Molecular Formula |
C15H18N2O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-methyl-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O2S/c1-16-9-11-17(12-10-16)20(18,19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
InChI Key |
SQNKUIRADNSUJC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)